1-(chloromethyl)octahydro-2H-quinolizine
Overview
Description
1-(chloromethyl)octahydro-2H-quinolizine is a quinolizidine alkaloid derived from lupinine, a naturally occurring compound found in various species of the Lupinus genus
Scientific Research Applications
Chemistry: Used as a synthon for the synthesis of more complex molecules, including biologically active compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(chloromethyl)octahydro-2H-quinolizine can be synthesized through the interaction of lupinine with chlorinating agents. One common method involves the reaction of lupinine with thionyl chloride or phosphorus pentachloride, resulting in the formation of chlorolupinine. The reaction typically occurs under reflux conditions in an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production of chlorolupinine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely include the chlorination of lupinine in the presence of a suitable catalyst and solvent, followed by purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(chloromethyl)octahydro-2H-quinolizine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of chlorolupinine can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of dechlorinated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often occur in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: N-oxides of chlorolupinine.
Reduction: Dechlorinated lupinine derivatives.
Substitution: Various substituted lupinine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of chlorolupinine involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. For example, chlorolupinine may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
1-(chloromethyl)octahydro-2H-quinolizine can be compared with other quinolizidine alkaloids such as:
Lupinine: The parent compound from which chlorolupinine is derived. Lupinine itself has various biological activities but lacks the chlorine atom that imparts unique reactivity to chlorolupinine.
Sparteine: Another quinolizidine alkaloid with similar structural features but different biological activities.
Cytisine: A quinolizidine alkaloid with notable pharmacological properties, including use as a smoking cessation aid.
This compound’s uniqueness lies in its chlorinated structure, which allows for specific chemical modifications and interactions that are not possible with non-chlorinated analogs.
Properties
IUPAC Name |
1-(chloromethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClN/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXKSXHUBMYDFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395667 | |
Record name | 1-(chloromethyl)octahydro-2H-quinolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91049-90-0 | |
Record name | 1-(chloromethyl)octahydro-2H-quinolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying N-Lupinylphthalimide conformers?
A1: Understanding the preferred conformations of N-Lupinylphthalimide, as explored in this study [], can provide insights into its potential biological activity. The spatial arrangement of atoms within a molecule significantly influences how it interacts with biological targets. By determining the most stable conformations, researchers can better predict how N-Lupinylphthalimide might bind to enzymes or receptors. This information can be valuable in drug design and development, potentially leading to more effective pharmaceuticals.
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